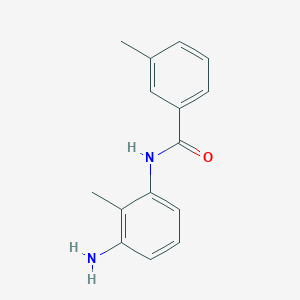

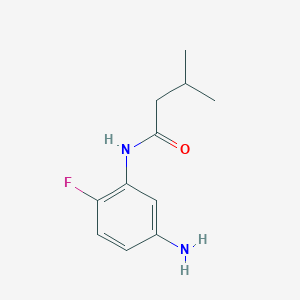

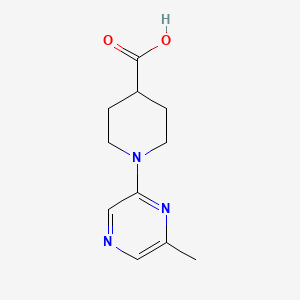

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

The compound "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive compounds and pharmaceuticals. The papers provided discuss different piperidine derivatives and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the field of organic chemistry. Paper describes a novel synthesis route for trans-2,6-disubstituted piperidine-related alkaloids using a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. This compound was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation. Desymmetrization and monofunctionalization steps were then employed to produce various alkaloids. Similarly, paper discusses the use of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids, highlighting the importance of the iodocarbamation step in the desymmetrization process.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. While the papers provided do not directly discuss the molecular structure of "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid," they do provide information on related compounds. For instance, the macrocycle ligand discussed in paper involves piperazine and pyridine-2,6-dicarboxylic acid, indicating the potential for complex structures involving piperidine derivatives. The metal complexes formed with this macrocycle suggest that piperidine derivatives can act as ligands, coordinating through nitrogen and oxygen atoms.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is another area of interest. Paper explores the stability of esters derived from bipyridine carboxylic acids, which are structurally related to piperidine. The study investigates the stability of these compounds under various pH conditions and the influence of light, providing insights into the potential stability and reactivity of "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are essential for their practical applications. Although the papers do not directly address the properties of "1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid," they do provide a context for understanding similar compounds. For example, paper discusses the optimization of piperidine-4-carboxamide derivatives for inhibiting soluble epoxide hydrolase, indicating the importance of the piperidine core for biological activity. The synthesis and stability studies in papers , , and also contribute to the understanding of the physical and chemical behavior of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid and its derivatives have been investigated for their potential in cancer treatment. A study highlighted the synthesis of a compound involving a piperidine-4-carboxylic acid structure, which showed inhibitory effects on Aurora A kinase, a protein often implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of derivatives of piperidine-4-carboxylic acid. One study synthesized new pyridine derivatives, including compounds related to piperidine-4-carboxylic acid, showing variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Analgesic Properties

Compounds related to 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid have been studied for their analgesic properties. For instance, the structural characterization of analgesic isothiazolopyridines of Mannich base type, which includes derivatives of piperidine-4-carboxylic acid, was performed to understand their analgesic action (Z. Karczmarzyk, W. Malinka, 2008).

Antibacterial Evaluation

The synthesis and antibacterial evaluation of 1,3,4-oxadiazole and piperidine functionalities, including derivatives of piperidine-4-carboxylic acid, showed valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Crystal Structure Analysis

Research into the crystal structures of pyrazinecarboxylic acids, which are structurally related to 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid, provides insight into their potential for future crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Medicinal Chemistry Synthesis

The compound has relevance in medicinal chemistry synthesis, particularly in the synthesis of oxindole via palladium-catalyzed C-H functionalization, demonstrating its utility in complex organic synthesis (J. Magano et al., 2014).

Drug-Likeness and Receptor Binding

In the context of drug development, studies have examined the drug-likeness approach of certain derivatives, analyzing their binding affinity to specific receptors, which is significant in the design of potential therapeutic agents (B. Sadek et al., 2014).

Enzyme Inhibition

Derivatives of piperidine-4-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase, demonstrating their potential in various disease models (R. Thalji et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-12-7-10(13-8)14-4-2-9(3-5-14)11(15)16/h6-7,9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLISJDSPPRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594648 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

CAS RN |

886851-58-7 | |

| Record name | 1-(6-Methyl-2-pyrazinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.